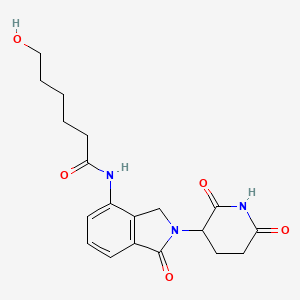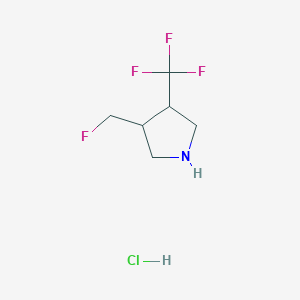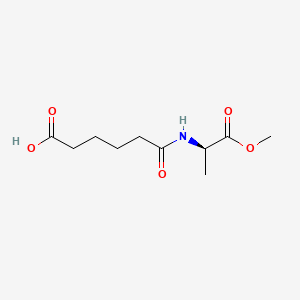![molecular formula C22H18O3 B14776758 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone is a complex organic compound featuring a benzo[1,3]dioxole core substituted with methyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a benzo[1,3]dioxole derivative is coupled with a methyl and diphenyl-substituted ethanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may target microtubules and disrupt cell division, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylbenzo[1,3]dioxol-5-yl)ethanone: Lacks the diphenyl groups, which may affect its chemical properties and applications.
1-(2,2-Diphenylbenzo[1,3]dioxol-5-yl)ethanone: Lacks the methyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both methyl and diphenyl groups on the benzo[1,3]dioxole core distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H18O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(6-methyl-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C22H18O3/c1-15-13-20-21(14-19(15)16(2)23)25-22(24-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
NATLCNISSJRYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)



![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
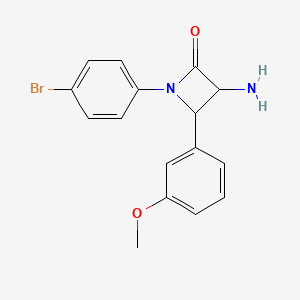
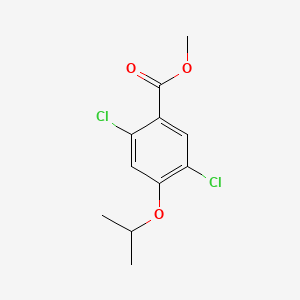

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
